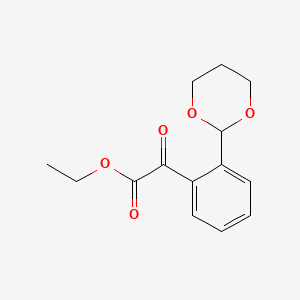

Ethyl 2-(1,3-dioxan-2-YL)benzoylformate

Description

Ethyl 2-(1,3-dioxan-2-yl)benzoylformate is a benzoylformate ester derivative featuring a 1,3-dioxane ring substituent at the 2-position of the benzene ring. These analogs differ in substituent positions (e.g., fluorine at 3- or 4-position of the benzene ring) and demonstrate how structural variations influence reactivity and applications.

Properties

IUPAC Name |

ethyl 2-[2-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-6-3-4-7-11(10)14-18-8-5-9-19-14/h3-4,6-7,14H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYFOEILOJORME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450997 | |

| Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208196-15-0 | |

| Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-dioxan-2-yl)benzoylformate can be synthesized through the reaction of diethyl oxalate with 1,3-dioxane-2-(2-bromophenyl) . The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dioxan-2-yl)benzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzoylformate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(1,3-dioxan-2-YL)benzoylformate serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, facilitating the development of complex molecules in pharmaceutical chemistry.

Drug Development

The compound is explored for its potential in drug development due to its ability to act as a precursor for synthesizing bioactive compounds. Its derivatives may exhibit therapeutic properties, making it a valuable asset in medicinal chemistry.

Material Science

In material science, this compound is investigated for its potential in developing new materials with unique electronic and optical properties. Its dioxane moiety contributes to the compound's stability and functionality in polymer applications.

Biological Applications

The compound has been studied for its biological activity:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Aldose reductase inhibition | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Antimicrobial | Inhibits bacterial growth |

These findings indicate that this compound may have significant implications in therapeutic applications.

Case Study 1: Aldose Reductase Inhibition

A study investigated the potential of this compound as an aldose reductase inhibitor. The results indicated that the compound effectively reduced aldose reductase activity, suggesting its utility in managing diabetic complications related to oxidative stress.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Properties

A study examined the anti-inflammatory effects of this compound in models of acute inflammation. The compound significantly reduced levels of pro-inflammatory cytokines, indicating its promise as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-dioxan-2-yl)benzoylformate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The 1,3-dioxane ring and benzoylformate moiety play crucial roles in determining the reactivity and specificity of the compound in biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Ethyl 2-(1,3-dioxan-2-yl)benzoylformate shares a benzoylformate ester backbone with other derivatives, but the presence and position of the 1,3-dioxane ring and fluorine substituents critically alter its steric and electronic properties.

Table 1: Structural and Molecular Comparison

*Calculated based on analogous structures.

Key Observations :

- Fluorine introduction increases molecular weight and may enhance electrophilicity.

Reactivity in Catalytic Hydrogen Transfer (CHT)

Ethyl benzoylformate (without the dioxane ring) undergoes multiple pathways under CHT, including hydrogenation to ethyl mandelate and transalcoholysis to 2-alkyl benzoylformates .

Table 2: Reaction Pathways in CHT

*Inferred from steric and electronic effects of the dioxane ring.

Enzyme Substrate Specificity

Enzymes such as CPR-C2 show high affinity for ethyl benzoylformate (reduction to ethyl mandelate with 96% enantiomeric excess) but lower activity toward bulkier substrates like 1-benzyl-3-pyrrolidinone . The dioxane ring in this compound likely reduces enzyme binding efficiency due to steric constraints.

Table 3: Enzyme Activity and Stereoselectivity

*Relative activity compared to ethyl benzoylformate.

Thermodynamic and Electrochemical Properties

The electron-withdrawing fluorine in analogs like Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate may increase electrophilicity, shifting reduction potentials to more positive values.

Biological Activity

Ethyl 2-(1,3-dioxan-2-YL)benzoylformate is a synthetic compound with the molecular formula and a molecular weight of 264.27 g/mol. This compound is characterized by its unique structure, which includes a dioxane ring and a benzoyl moiety, contributing to its potential biological activities.

- CAS Number : 208196-15-0

- Density : 1.197 g/cm³

- Boiling Point : 384.5 °C at 760 mmHg

- Flash Point : 170.1 °C

- LogP : 1.8679

Synthesis

The synthesis of this compound typically involves the reaction of ethyl benzoylformate with a dioxane derivative under specific conditions to yield the desired product. This process can be optimized for yield and purity through various methods, including solvent selection and reaction temperature control.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Salmonella paratyphi , suggesting that structural features such as ortho and meta substitutions enhance its antibacterial potency .

Antiviral Activity

In vitro studies have also explored the antiviral potential of this compound. It has shown activity against several viruses, including those responsible for common viral infections. The mechanism of action appears to involve inhibition of viral replication processes .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent. The compound's activity was measured using IC50 values in different cancer cell lines, providing insight into its effectiveness compared to standard treatments.

Case Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound involved testing against both Gram-positive and Gram-negative bacteria. The results showed:

- Effective Concentration : Minimum Inhibitory Concentration (MIC) values were determined, with lower values indicating higher potency.

- Comparison with Control : The compound was compared to standard antibiotics, demonstrating superior efficacy in some cases.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cytotoxicity:

- Cell Lines Tested : Various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer).

- Results : The compound exhibited an IC50 value of approximately 10 µM in HCT116 cells, indicating significant cytotoxicity compared to untreated controls.

Summary of Findings

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(1,3-dioxan-2-yl)benzoylformate, and how can reaction conditions be optimized?

this compound can be synthesized via catalytic hydrogen transfer reactions. For example, magnesia-catalyzed transfer hydrogenation of ethyl benzoylformate derivatives involves pathways such as hydrogenation to mandelate esters, transalcoholysis to alkyl-substituted benzoylformates, and subsequent hydrogenation of intermediates . Optimization requires adjusting catalyst loading, solvent polarity, and reaction temperature to favor the desired pathway. Gas chromatography (GC) or HPLC is recommended for monitoring reaction progress and quantifying by-products.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for structural elucidation. For example, related benzoylformate derivatives (e.g., ethyl mandelate) have been characterized using single-crystal diffraction to confirm stereochemistry and bond angles . Complementary techniques include H/C NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm) and FT-IR for detecting dioxane ring vibrations (C-O-C stretching at 1100–1250 cm).

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for separation, particularly when paired with a C18 column and acetonitrile/water gradients. For trace analysis, LC-MS (ESI+) provides higher sensitivity, with the molecular ion [M+H] identified via high-resolution mass spectrometry (HRMS). Calibration curves should be validated using certified reference materials (CRMs) where available .

Advanced Research Questions

Q. How do competing reaction pathways in catalytic hydrogen transfer affect product distribution, and how can selectivity be improved?

Catalytic transfer hydrogenation (CTH) of ethyl benzoylformate derivatives often leads to multiple products, including mandelate esters (via hydrogenation) and transalcoholysis by-products (e.g., 2-alkyl benzoylformates). Selectivity depends on catalyst surface acidity, hydrogen donor (e.g., 2-propanol), and steric effects. For instance, Pt/AlO modified with cinchona alkaloids enhances enantioselectivity in similar ketone hydrogenations, suggesting chiral induction strategies for asymmetric synthesis .

Q. What mechanisms explain contradictory yields of this compound in oxidation vs. hydrogenation protocols?

In oxidation reactions (e.g., Li[Phmal] oxidation), ethyl benzoylformate is a minor product due to competing pathways favoring hydroxylated malonates. By contrast, hydrogenation routes prioritize ketoester reduction. Mechanistic studies using DFT calculations or isotopic labeling (e.g., O tracing) can clarify intermediate stability and transition-state barriers. Contradictions in yield often stem from solvent polarity, which stabilizes specific intermediates .

Q. How can computational modeling aid in predicting reactivity and optimizing catalyst design for this compound?

Density Functional Theory (DFT) simulations can map reaction coordinates, such as the energy landscape for hydrogen transfer or transalcoholysis. For example, studies on benzothiazole derivatives used B3LYP/6-31G(d) methods to predict regioselectivity and optimize catalyst-substrate interactions . Molecular docking with enzyme analogs (e.g., benzoylformate decarboxylase) may also guide biocatalytic approaches .

Methodological Considerations

- Contradiction Resolution : When conflicting data arise (e.g., variable yields in oxidation reactions), conduct controlled experiments with standardized parameters (pH, temperature, catalyst batch). Use statistical tools like Design of Experiments (DoE) to isolate critical variables .

- Advanced Characterization : For chiral variants, employ chiral HPLC columns (e.g., Chiralpak IA) or polarimetry. Synchrotron X-ray sources improve resolution for low-crystallinity samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.